2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate
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Overview
Description
2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate: is a compound that combines the properties of both 2-(Diethylamino)ethanol and hexadecyl hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Hexadecyl hydrogen sulfate, on the other hand, is a surfactant commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-(Diethylamino)ethanol: can be synthesized through the reaction of diethylamine with ethylene oxide.
Hexadecyl hydrogen sulfate: is usually prepared by the sulfation of hexadecanol with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
2-(Diethylamino)ethanol: is produced on an industrial scale using continuous processes where ethylene oxide is reacted with diethylamine in the presence of a solvent.
Hexadecyl hydrogen sulfate: is produced by the direct sulfation of hexadecanol in large reactors, followed by neutralization with a base.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form N,N-diethylacetamide.
Substitution: It can also participate in substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Quaternization reactions often use alkyl halides under mild conditions.
Major Products:
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry:
Phase Transfer Catalysts: 2-(Diethylamino)ethanol is used to prepare quaternary ammonium salts, which act as phase transfer catalysts.
CO2 Absorption: It is used in combination with methyldiethanolamine and sulfolane to study CO2 absorption and desorption behaviors.
Biology and Medicine:
Peptide Synthesis: It is used to prepare N-substituted glycine derivatives, which are essential in peptide and protein synthesis.
Industry:
Mechanism of Action
2-(Diethylamino)ethanol:
Molecular Targets: It acts on various molecular targets, including enzymes and receptors involved in metabolic pathways.
Hexadecyl Hydrogen Sulfate:
Comparison with Similar Compounds
N,N-Dimethylethanolamine: Similar in structure but with different alkyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness:
2-(Diethylamino)ethanol: is unique due to its high chemical stability and resistance to degradation.
Hexadecyl hydrogen sulfate: is unique for its effectiveness as a surfactant in various industrial applications.
Properties
CAS No. |
64345-99-9 |
---|---|
Molecular Formula |
C22H49NO5S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h2-16H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3 |
InChI Key |
VBLQCDAGFWTUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Related CAS |
65151-93-1 65122-30-7 |
Origin of Product |
United States |
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